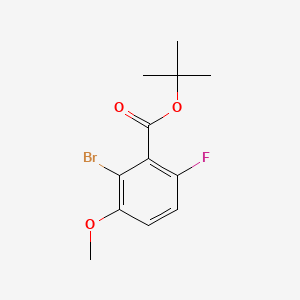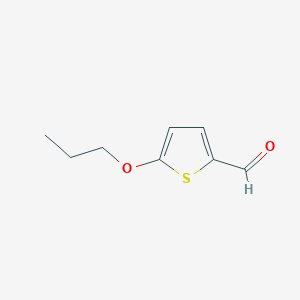
5-Propoxy-2-thiophenecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propoxy-2-thiophenecarboxaldehyde: is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a propoxy group at the 5-position and a formyl group at the 2-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Vilsmeier-Haack reaction , which involves the formylation of thiophene derivatives using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . The propoxy group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides .
Industrial Production Methods: Industrial production of 5-Propoxy-2-thiophenecarboxaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions: 5-Propoxy-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) .
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) .
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: 5-Propoxy-2-thiophenecarboxylic acid.
Reduction: 5-Propoxy-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Propoxy-2-thiophenecarboxaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceutical intermediates .
Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological targets. .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its derivatives are employed in the manufacture of conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of 5-Propoxy-2-thiophenecarboxaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The thiophene ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparison with Similar Compounds
- 5-Methoxy-2-thiophenecarboxaldehyde
- 5-Ethoxy-2-thiophenecarboxaldehyde
- 5-Butoxy-2-thiophenecarboxaldehyde
Comparison: 5-Propoxy-2-thiophenecarboxaldehyde is unique due to its specific propoxy group, which imparts distinct chemical and physical properties. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different solubility , reactivity , and biological activity .
Properties
Molecular Formula |
C8H10O2S |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
5-propoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10O2S/c1-2-5-10-8-4-3-7(6-9)11-8/h3-4,6H,2,5H2,1H3 |
InChI Key |
JLUPXYVIBDVBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
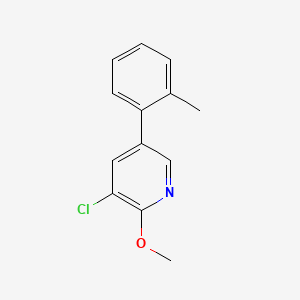
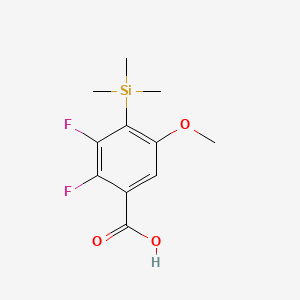
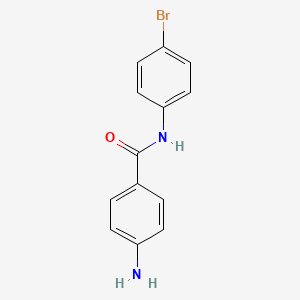
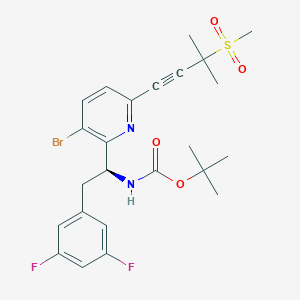

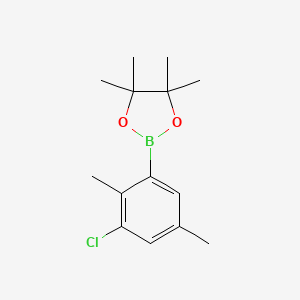
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
